molecular formula C17H19NO3 B269393 3-ethoxy-N-(3-ethoxyphenyl)benzamide

3-ethoxy-N-(3-ethoxyphenyl)benzamide

Cat. No.: B269393
M. Wt: 285.34 g/mol
InChI Key: FYDXCLIJGVVPBS-UHFFFAOYSA-N
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Description

3-ethoxy-N-(3-ethoxyphenyl)benzamide is a benzamide derivative featuring ethoxy (-OCH₂CH₃) substituents at the 3-position of both the benzoyl ring and the aniline ring. This dual ethoxy substitution distinguishes it from other benzamides and influences its physicochemical properties, such as solubility, lipophilicity, and electronic distribution. The ethoxy groups in this compound may enhance metabolic stability and modulate interactions with biological targets compared to simpler benzamide analogs .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

3-ethoxy-N-(3-ethoxyphenyl)benzamide

InChI

InChI=1S/C17H19NO3/c1-3-20-15-9-5-7-13(11-15)17(19)18-14-8-6-10-16(12-14)21-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)

InChI Key

FYDXCLIJGVVPBS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OCC

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural and functional differences between 3-ethoxy-N-(3-ethoxyphenyl)benzamide and selected analogs:

Compound Name Substituents on Benzamide/Aniline Rings Key Functional Groups Molecular Weight Biological Target/Activity
3-ethoxy-N-(3-ethoxyphenyl)benzamide 3-ethoxy (benzamide), 3-ethoxy (aniline) Ethoxy, benzamide ~285.3* Not explicitly stated in evidence
EPPTB () 4-(1-pyrrolidinyl), 3-CF₃ (benzamide), 3-ethoxy (aniline) Trifluoromethyl, pyrrolidinyl ~406.4 TAAR1 antagonist
Pfizer P2X7 inhibitors () Variable R1, R2, R3 groups Benzamide core ~300–400† P2X7 receptor antagonists
3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide () 3-ethoxy (benzamide), 5-propyl-thiadiazole (aniline) Thiadiazole, ethoxy 291.37 Not specified; likely heterocyclic target
N-{3-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}benzamide () 2-oxoethoxy-methoxyphenyl (aniline) Methoxy, ketone linker 361.39 Unclear; structural complexity suggests diverse activity

*Calculated based on molecular formula (C₁₇H₁₉NO₃). †Estimated range based on typical benzamide derivatives.

Key Observations:
  • Dual Ethoxy Substitution : The target compound’s ethoxy groups likely increase electron-donating effects and lipophilicity compared to analogs with electron-withdrawing groups (e.g., EPPTB’s CF₃). This may influence receptor binding kinetics or metabolic stability .
  • Heterocyclic Modifications : Compounds like the thiadiazole derivative () introduce rigid heterocycles, which can enhance target selectivity but may reduce solubility compared to the target’s ethoxy groups .

Physicochemical and Pharmacokinetic Properties

  • Solubility and Lipophilicity : Ethoxy groups typically increase logP values compared to hydroxyl or methoxy groups. For example, the thiadiazole derivative () has a predicted density of 1.244 g/cm³, while the target compound’s density would likely be lower due to reduced heteroatom content .

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